molecular formula C25H18ClN5 B1214654 4-((2-(7-Chloro-2-phenyl-2H-pyrazolo(4,3-c)quinolin-4-yl)ethyl)amino)benzonitrile CAS No. 136917-40-3

4-((2-(7-Chloro-2-phenyl-2H-pyrazolo(4,3-c)quinolin-4-yl)ethyl)amino)benzonitrile

Cat. No.: B1214654
CAS No.: 136917-40-3
M. Wt: 423.9 g/mol
InChI Key: GYVYUQVVKBZPRY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WY-48989 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the key intermediates is 4-[(2-(7-chloro-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-yl)ethyl)amino]benzonitrile . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final compound .

Chemical Reactions Analysis

WY-48989 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WY-48989 has been extensively studied for its potential therapeutic applications. Some of the key scientific research applications include:

    Chemistry: WY-48989 is used as a model compound for studying the inhibition of interleukin-1 alpha and its effects on various biochemical pathways.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: WY-48989 has been studied for its potential use in treating rheumatoid arthritis and other immune system diseases.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting interleukin-1 alpha.

Properties

CAS No.

136917-40-3

Molecular Formula

C25H18ClN5

Molecular Weight

423.9 g/mol

IUPAC Name

4-[2-(7-chloro-2-phenylpyrazolo[4,3-c]quinolin-4-yl)ethylamino]benzonitrile

InChI

InChI=1S/C25H18ClN5/c26-18-8-11-21-24(14-18)29-23(12-13-28-19-9-6-17(15-27)7-10-19)22-16-31(30-25(21)22)20-4-2-1-3-5-20/h1-11,14,16,28H,12-13H2

InChI Key

GYVYUQVVKBZPRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C3C(=NC4=C(C3=N2)C=CC(=C4)Cl)CCNC5=CC=C(C=C5)C#N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C(=NC4=C(C3=N2)C=CC(=C4)Cl)CCNC5=CC=C(C=C5)C#N

Key on ui other cas no.

136917-40-3

Synonyms

4-((2-(7-chloro-2-phenyl-2H-pyrazolo(4,3-c)quinolin-4-yl)ethyl)amino)benzonitrile
WY 48989
WY-48,989

Origin of Product

United States

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